molecular formula C17H15NO4 B8088952 (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No. B8088952
M. Wt: 297.30 g/mol
InChI Key: BSOYWTITVKXHLM-OAHLLOKOSA-N
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Description

“(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid” is a complex organic compound. The benzyloxycarbonyl group (also known as carbobenzyloxy or Cbz) is an organyl group of formula ‒COOCH2Ph . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of such compounds often involves carbonylation reactions . Carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids . Another method for the synthesis of similar compounds involves the use of N-benzyloxycarbonyl and N-tert-butoxycarbonyl .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyloxycarbonyl group . The benzyloxycarbonyl group has a formula of C8H7O2, a net charge of 0, an average mass of 135.13998, and a mono-isotopic mass of 135.04460 .


Chemical Reactions Analysis

The chemical reactions involving such compounds often involve carbonylation reactions . These reactions are key in the synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by the presence of the carbonyl group . The polarity of the carbonyl group notably affects the physical properties of melting point and boiling point, solubility, and dipole moment .

Future Directions

The future directions in the study of such compounds could involve further exploration of the catalytic reduction of carboxylic acid derivatives . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

properties

IUPAC Name

(2R)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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